molecular formula C24H23FN4S B11424979 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B11424979
M. Wt: 418.5 g/mol
InChI Key: LHODNWCBBALJIZ-UHFFFAOYSA-N
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Description

3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multiple steps. The process begins with the preparation of the indole derivative, which is then reacted with other reagents to form the final compound. Common synthetic routes include:

    Indole Synthesis: The indole moiety can be synthesized using methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis.

    Thiourea Formation: The thiourea group is introduced by reacting the indole derivative with isothiocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: A fluorinated indole derivative with potential biological activities.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct biological properties.

Uniqueness

3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated indole moiety and thiourea group make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23FN4S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C24H23FN4S/c1-17-21(22-15-18(25)10-11-23(22)27-17)12-14-29(16-20-9-5-6-13-26-20)24(30)28-19-7-3-2-4-8-19/h2-11,13,15,27H,12,14,16H2,1H3,(H,28,30)

InChI Key

LHODNWCBBALJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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